molecular formula C10F20 B3040102 Perfluoro(dimethylethylcyclohexane) CAS No. 155609-20-4

Perfluoro(dimethylethylcyclohexane)

Cat. No.: B3040102
CAS No.: 155609-20-4
M. Wt: 500.07 g/mol
InChI Key: OPBDICCMIAULLE-UHFFFAOYSA-N
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Description

Perfluoro(dimethylethylcyclohexane) is a perfluorinated compound, meaning all hydrogen atoms in the molecule are replaced by fluorine atoms. This compound is known for its chemical and biological inertness, making it a valuable substance in various industrial and scientific applications .

Chemical Reactions Analysis

Perfluoro(dimethylethylcyclohexane) is chemically inert and thermally stable up to over 400°C . It does not readily undergo common chemical reactions such as oxidation, reduction, or substitution due to the strong carbon-fluorine bonds. This stability makes it a poor solvent for solids and liquids but a relatively good solvent for gases .

Comparison with Similar Compounds

Perfluoro(dimethylethylcyclohexane) is unique among perfluorinated compounds due to its specific structure and properties. Similar compounds include:

These compounds share the characteristic of being chemically inert and thermally stable, making them useful in various industrial and scientific applications.

Properties

IUPAC Name

1,1,2,3,3,4,5,5,6-nonafluoro-2-(1,1,2,2,2-pentafluoroethyl)-4,6-bis(trifluoromethyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10F20/c11-1(7(20,21)10(28,29)30)4(14,15)2(12,8(22,23)24)6(18,19)3(13,5(1,16)17)9(25,26)27
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBDICCMIAULLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(C(C(F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoro(dimethylethylcyclohexane)
Reactant of Route 2
Perfluoro(dimethylethylcyclohexane)
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Perfluoro(dimethylethylcyclohexane)
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Perfluoro(dimethylethylcyclohexane)
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Reactant of Route 6
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Perfluoro(dimethylethylcyclohexane)

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